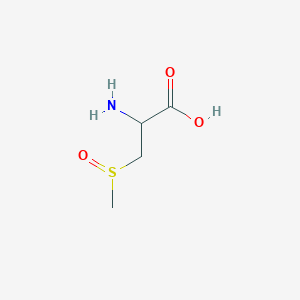

S-Methyl-L-Cystein-Sulfoxid

Übersicht

Beschreibung

S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .

Synthesis Analysis

The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .

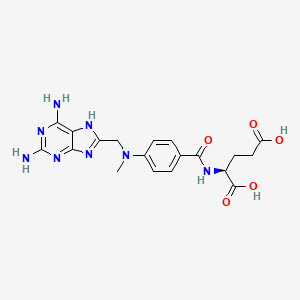

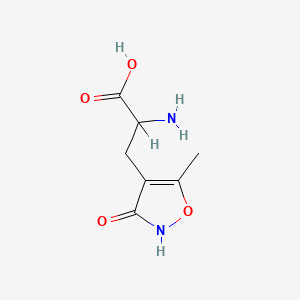

Molecular Structure Analysis

The molecular formula of S-Methyl-L-cysteine sulfoxide is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .

Chemical Reactions Analysis

Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .

Wissenschaftliche Forschungsanwendungen

Cardiometabolische Gesundheit

Eine höhere Aufnahme von Kreuzblütlern und Lauchgemüse, die S-Methyl-L-Cystein-Sulfoxid (SMCSO) enthalten, ist mit einem geringeren Risiko für kardiometabolische Erkrankungen verbunden . SMCSO könnte diese positiven Effekte teilweise vermitteln .

Anti-hyperglykämische Eigenschaften

SMCSO hat in Tier- und In-vitro-Modellen günstige anti-hyperglykämische Eigenschaften gezeigt . Es kann Glukose-bezogene Enzyme verändern und die Funktion der Pankreas-β-Zellen verbessern .

Anti-hypercholesterinämische Eigenschaften

SMCSO kann anti-hypercholesterinämische Effekte haben, indem es die Ausscheidung von Gallensäuren und Sterolen erhöht und Cholesterin-bezogene Enzyme verändert .

Antioxidative Eigenschaften

SMCSO hat antioxidative Eigenschaften gezeigt und könnte dazu beitragen, oxidative Schäden zu reduzieren, die bei verschiedenen Pathologien beobachtet werden .

Antitumor-Effekte

Forschungen haben die Antitumor-Effekte von SMCSO untersucht, aber es werden weitere Studien benötigt, um diese potenziellen Vorteile zu bestätigen .

Antibakterielle Effekte

SMCSO wurde auf seine antibakteriellen Effekte untersucht, insbesondere im Zusammenhang mit seinem Vorkommen in schwefelreichen Gemüsesorten .

Neuroprotektive Eigenschaften

S-Methyl-L-Cystein (SMLC), ein Substrat im katalytischen antioxidativen System, das durch Methionin-Sulfoxid-Reduktase A (MSRA) vermittelt wird, ist natürlicherweise in bestimmten Gemüsesorten vorhanden und wurde als Therapeutikum für neurodegenerative Erkrankungen untersucht .

Phytoalexin-Eigenschaften

This compound, ein sekundärer Pflanzenstoffwechselstoff, fungiert als Phytoalexin mit starker antimikrobieller Aktivität und verhindert die Pathogenese in wachsenden Pflanzen .

Wirkmechanismus

Target of Action

S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .

Mode of Action

The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .

Biochemical Pathways

SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .

Pharmacokinetics

It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .

Result of Action

The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.

Action Environment

The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .

Safety and Hazards

Zukünftige Richtungen

Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .

Biochemische Analyse

Biochemical Properties

S-Methyl-L-cysteine sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .

Cellular Effects

S-Methyl-L-cysteine sulfoxide has various effects on different types of cells and cellular processes. It influences cell function by altering glucose- and cholesterol-related enzymes, and improving hepatic and pancreatic β-cell function . It also raises antioxidant defenses which may help mitigate the oxidative damage observed in these pathologies .

Molecular Mechanism

At the molecular level, S-Methyl-L-cysteine sulfoxide exerts its effects through various mechanisms. It has been suggested that it increases bile acid and sterol excretion, alters glucose- and cholesterol-related enzymes, and improves hepatic and pancreatic β-cell function .

Metabolic Pathways

S-Methyl-L-cysteine sulfoxide is involved in various metabolic pathways. It has been shown that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low level S-Methyl-L-cysteine sulfoxide excretion via methylation of cysteine within endogenous glutathione, haemoglobin and other cysteine residues followed by subsequent cleavage and sulphur oxygenation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for S-Methyl-L-cysteine sulfoxide involves the oxidation of S-Methyl-L-cysteine to form the sulfoxide derivative.", "Starting Materials": [ "S-Methyl-L-cysteine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve S-Methyl-L-cysteine in a suitable solvent", "Add the oxidizing agent slowly to the reaction mixture while stirring", "Maintain the reaction mixture at a suitable temperature and pH for the oxidation reaction to occur", "Monitor the progress of the reaction using analytical techniques (e.g. TLC, HPLC)", "Once the reaction is complete, isolate the product by filtration or extraction", "Purify the product using appropriate techniques (e.g. recrystallization, chromatography)", "Characterize the product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity" ] } | |

CAS-Nummer |

6853-87-8 |

Molekularformel |

C4H9NO3S |

Molekulargewicht |

151.19 g/mol |

IUPAC-Name |

(2S)-2-amino-3-methylsulfinylpropanoic acid |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |

InChI-Schlüssel |

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |

Isomerische SMILES |

CS(=O)C[C@H](C(=O)O)N |

SMILES |

CS(=O)CC(C(=O)O)N |

Kanonische SMILES |

CS(=O)CC(C(=O)O)N |

Aussehen |

Solid powder |

melting_point |

163 °C |

| 32726-14-0 | |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)

![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)

![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)

![(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-((methylthio)carbonyl)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B1680136.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)